Calcitonin rat

Description

Historical Context of Calcitonin Discovery and Early Rat Studies

The discovery of calcitonin in 1962 by Copp and Cheney marked a significant milestone in endocrinology. nih.gov Initially thought to be secreted by the parathyroid gland, it was later correctly identified as a product of the parafollicular cells (C-cells) of the thyroid gland. nih.govwikipedia.org Early research to understand its physiological role frequently employed rat models. These initial studies were crucial in establishing calcitonin's primary function: lowering blood calcium levels. physiology.org Experiments in rats demonstrated that calcitonin administration leads to a rapid decrease in plasma calcium, an effect attributed to the inhibition of bone resorption. physiology.orgnih.gov Furthermore, studies in ovariectomized rats, a model for postmenopausal osteoporosis, were instrumental in exploring the potential therapeutic applications of calcitonin in bone disorders. nih.gov

Significance of Rattus norvegicus as a Model Organism in Calcitonin Research

Rattus norvegicus, the common laboratory rat, has proven to be an invaluable model organism in the field of calcitonin research for several reasons. science.gov Their relatively short lifespan and rapid reproductive cycle allow for efficient multigenerational studies, which are essential for investigating the genetic and developmental aspects of calcitonin function. researchgate.net The rat skeleton has been extensively studied, and while there are differences compared to humans, the fundamental processes of bone remodeling are conserved. nih.gov This makes the rat a suitable model for studying bone diseases like osteoporosis and the effects of hormones like calcitonin on bone metabolism. plos.orgecmjournal.org

The development of specific rat models, such as the ovariectomized (OVX) rat for postmenopausal osteoporosis and models of inflammatory and neuropathic pain, has been critical for preclinical evaluation of calcitonin's therapeutic potential. nih.govnih.govresearchgate.net For instance, studies in OVX rats have shown that calcitonin can augment bone mineral density. nih.gov Furthermore, the genetic tractability of rats, including the creation of transgenic and knockout models, allows for detailed investigation into the molecular mechanisms of calcitonin action. nih.gov

Overview of the Calcitonin Gene Family and Related Peptides in Rodents

Calcitonin belongs to a family of structurally related peptide hormones. wikipedia.orgsigmaaldrich.com In rodents, as in humans, this family includes calcitonin gene-related peptide (CGRP), amylin, adrenomedullin, and intermedin. physiology.orgsigmaaldrich.com These peptides arise from related genes and often exhibit overlapping biological activities due to their structural similarities and their ability to act on related receptors. physiology.orgphysiology.org

The calcitonin (CT) and CGRP peptides are encoded by the Calca gene through a process of alternative RNA splicing. sigmaaldrich.comfrontiersin.orgfrontiersin.org This tissue-specific splicing results in the production of calcitonin primarily in the thyroid C-cells and CGRP in neuronal tissues. oup.com A second CGRP gene, Calcb, produces β-CGRP, which has high sequence identity to the α-CGRP produced from the Calca gene. frontiersin.orgnih.gov While calcitonin receptor-stimulating peptides (CRSPs) have been identified in some mammals, they are absent in rodents. sigmaaldrich.comnih.gov

| Peptide Family | Members in Rodents | Primary Gene Source (in rats) |

| Calcitonin Family | Calcitonin, Calcitonin Gene-Related Peptide (α and β), Amylin, Adrenomedullin, Intermedin | Calca, Calcb |

Structure

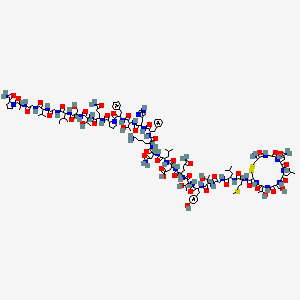

2D Structure

Properties

Molecular Formula |

C148H228N40O46S3 |

|---|---|

Molecular Weight |

3399.8 g/mol |

IUPAC Name |

4-[[1-[[4-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[2-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[22-amino-16-(2-amino-2-oxoethyl)-7-(1-hydroxyethyl)-10-(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C148H228N40O46S3/c1-18-73(10)115(141(227)160-63-111(203)180-114(72(8)9)140(226)159-60-109(201)162-74(11)147(233)187-46-27-34-103(187)121(155)207)182-136(222)101(65-190)178-145(231)119(78(15)194)183-127(213)88(41-43-106(152)198)166-139(225)104-35-28-47-188(104)148(234)99(54-81-31-23-20-24-32-81)176-144(230)118(77(14)193)185-135(221)95(55-83-59-156-68-161-83)172-130(216)93(52-80-29-21-19-22-30-80)171-124(210)86(33-25-26-45-149)164-132(218)97(57-108(154)200)173-128(214)91(50-70(4)5)170-133(219)98(58-113(205)206)174-125(211)87(40-42-105(151)197)167-143(229)117(76(13)192)184-134(220)94(53-82-36-38-84(196)39-37-82)175-142(228)116(75(12)191)181-112(204)62-158-123(209)90(49-69(2)3)168-126(212)89(44-48-235-17)165-138(224)102-67-237-236-66-85(150)122(208)157-61-110(202)163-96(56-107(153)199)131(217)169-92(51-71(6)7)129(215)177-100(64-189)137(223)186-120(79(16)195)146(232)179-102/h19-24,29-32,36-39,59,68-79,85-104,114-120,189-196H,18,25-28,33-35,40-58,60-67,149-150H2,1-17H3,(H2,151,197)(H2,152,198)(H2,153,199)(H2,154,200)(H2,155,207)(H,156,161)(H,157,208)(H,158,209)(H,159,226)(H,160,227)(H,162,201)(H,163,202)(H,164,218)(H,165,224)(H,166,225)(H,167,229)(H,168,212)(H,169,217)(H,170,219)(H,171,210)(H,172,216)(H,173,214)(H,174,211)(H,175,228)(H,176,230)(H,177,215)(H,178,231)(H,179,232)(H,180,203)(H,181,204)(H,182,222)(H,183,213)(H,184,220)(H,185,221)(H,186,223)(H,205,206) |

InChI Key |

URGZBUPIVSHGEI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C7CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N7)C(C)O)CO)CC(C)C)CC(=O)N)N |

Origin of Product |

United States |

Molecular Biology and Genetics of Rat Calcitonin

Calcitonin Gene (CALCA) Structure and Organization in Rattus norvegicus

The CALCA gene in rats is a complex transcriptional unit responsible for producing calcitonin and calcitonin gene-related peptide (CGRP). nih.gov Its structure and organization are fundamental to understanding its differential expression in various tissues.

Genomic Architecture: Exon-Intron Configuration

The rat CALCA gene is composed of six exons and five introns. mdpi.com This architectural arrangement allows for the production of multiple protein products through alternative processing of the primary RNA transcript. mdpi.comwikipedia.org Exons 1, 2, and 3 are common to both calcitonin and CGRP messenger RNAs (mRNAs). mdpi.com However, the subsequent splicing events determine the final peptide produced. Calcitonin mRNA is generated by splicing exons 1, 2, 3, and 4 together. mdpi.com In contrast, CGRP mRNA is formed by splicing exons 1, 2, 3, 5, and 6. mdpi.com This differential splicing is a key regulatory step.

Table 1: Exon-Intron Structure of the Rat CALCA Gene

| Genomic Element | Description | Associated mRNA |

| Exon 1 | Non-coding region, part of the 5' untranslated region (UTR). | Calcitonin & CGRP |

| Intron 1 | Intervening sequence between exon 1 and 2. | - |

| Exon 2 | Coding region. | Calcitonin & CGRP |

| Intron 2 | Intervening sequence between exon 2 and 3. | - |

| Exon 3 | Coding region. | Calcitonin & CGRP |

| Intron 3 | Intervening sequence between exon 3 and 4. | - |

| Exon 4 | Coding region for calcitonin and contains a polyadenylation signal. mdpi.com | Calcitonin |

| Intron 4 | Intervening sequence between exon 4 and 5. | - |

| Exon 5 | Coding region for CGRP. | CGRP |

| Intron 5 | Intervening sequence between exon 5 and 6. | - |

| Exon 6 | Contains the 3' untranslated region (UTR) for CGRP and a polyadenylation signal. mdpi.com | CGRP |

Promoter and Transcriptional Regulatory Elements

The regulation of CALCA gene transcription is controlled by a complex interplay of promoter and enhancer elements located in the 5'-flanking region of the gene. nih.govoup.com A key regulatory element is a cell-specific enhancer located over a kilobase upstream from the transcription start site. nih.govoup.com This enhancer is active in both neuronal and endocrine C-cells, the primary sites of CGRP and calcitonin production, respectively. nih.govoup.com

The promoter region itself contains several binding sites for transcription factors. researchgate.net These include a cAMP-responsive element (CRE) and a Ras-responsive element (RRE). researchgate.net Furthermore, an 18-base pair enhancer element, which is part of a distal cell-specific complex, plays a crucial role. researchgate.net This enhancer contains a helix-loop-helix (HLH) motif that overlaps with a forkhead (FOX) motif. researchgate.net

Transcriptional Regulation of Rat Calcitonin Gene Expression

The expression of the rat calcitonin gene is a tightly controlled process, influenced by a variety of transcription factors and signaling pathways. This ensures that calcitonin and CGRP are produced in the correct cell types and at appropriate levels.

Basal Transcription Factors and Regulatory Pathways

Basal transcription of the CALCA gene is driven by the interaction of several transcription factors with the promoter and enhancer regions. The 18-bp enhancer is a critical component, targeted by the upstream stimulatory factors (USF)-1 and -2, which are basic helix-loop-helix-zipper proteins. oup.com In certain cell types, the forkhead box A2 protein (FOXA2) can also bind to this region and synergistically activate the enhancer. nih.gov

The cAMP response element-binding protein (CREB) and related proteins are known to target the CRE and RRE elements in the promoter, mediating responses to second messenger pathways. researchgate.netmolbiolcell.org The protein kinase A and C signal transduction pathways have also been shown to stimulate CGRP mRNA production. ahajournals.org Additionally, the transcriptional repressor DREAM (downstream regulatory element antagonist modulator) can bind to DRE sequences in the promoter to regulate calcitonin gene expression in a calcium-dependent manner. oup.com

Hormonal and Environmental Modulators of Gene Expression

The expression of the rat calcitonin gene is not static and can be modulated by various hormonal and environmental cues.

Hormonal Regulation:

Female Sex Hormones: Estradiol-17β and progesterone (B1679170) have been shown to stimulate the expression of both CGRP mRNA and protein in the dorsal root ganglia of rats in a time-dependent manner. oup.com These hormones can also amplify the stimulatory effects of nerve growth factor (NGF) on CGRP expression. oup.com In the uterus, the expression of CGRP receptors, which are composed of calcitonin receptor-like receptor (CRLR) and receptor activity-modifying protein 1 (RAMP1), increases during pregnancy and with progesterone treatment, while estradiol-17β treatment decreases their expression. oup.com

Glucocorticoids: Dexamethasone, a synthetic glucocorticoid, has been shown to attenuate the stimulatory effects of NGF on CGRP expression. ahajournals.org

Androgens: Androgens have been found to downregulate CGRP expression in motoneurons of the spinal nucleus of the bulbocavernosus (SNB) in rats. nih.gov

Vitamin D: The active metabolite of vitamin D, 1,25-dihydroxyvitamin D3, down-regulates the transcription of the calcitonin gene. oup.com This inhibition requires two widely separated enhancer sequences in the 5' flanking DNA. oup.com

Environmental Factors:

Inflammation: Inflammatory conditions, which are often associated with acidic environments, can lead to an upregulation of CGRP expression in dorsal root ganglion neurons. molbiolcell.org This process is mediated through the activation of the transient receptor potential vanilloid subtype 1 (Trpv1) channel and the subsequent activation of the CaMK-CREB signaling cascade. molbiolcell.org

Lipopolysaccharide (LPS): LPS, a component of bacterial cell walls, can up-regulate the expression of CGRP and its receptor components in rat alveolar macrophages. plos.org

Table 2: Modulators of Rat Calcitonin/CGRP Gene Expression

| Modulator | Effect on Expression | Target Peptide/Receptor | Tissue/Cell Type |

| Estradiol-17β | Stimulation | CGRP | Dorsal Root Ganglia oup.com |

| Progesterone | Stimulation | CGRP | Dorsal Root Ganglia oup.com |

| Progesterone | Increase | CRLR, RAMP1 | Uterus oup.com |

| Estradiol-17β | Decrease | CRLR, RAMP1 | Uterus oup.com |

| Nerve Growth Factor (NGF) | Stimulation | CGRP | Dorsal Root Ganglia ahajournals.org |

| Dexamethasone | Attenuation of NGF effect | CGRP | Dorsal Root Ganglia ahajournals.org |

| Androgens | Downregulation | CGRP | Motoneurons nih.gov |

| 1,25-dihydroxyvitamin D3 | Downregulation | Calcitonin | Thyroid C-cells oup.com |

| Acidic pH (Inflammation) | Upregulation | CGRP | Dorsal Root Ganglia molbiolcell.org |

| Lipopolysaccharide (LPS) | Upregulation | CGRP, CRLR, RAMP2 | Alveolar Macrophages plos.org |

Alternative Splicing of the Calcitonin Gene Transcript in Rats

One of the most remarkable features of the rat CALCA gene is its ability to produce two distinct peptides, calcitonin and CGRP, from a single primary transcript through the process of alternative RNA splicing. wikipedia.orgnih.gov This tissue-specific processing event is a fundamental mechanism for generating protein diversity. nih.gov

In the thyroid C-cells, the primary transcript is processed to produce calcitonin mRNA. nih.gov This involves the splicing of the first four exons and the utilization of a polyadenylation site within exon 4. mdpi.comwikipedia.org In contrast, in neuronal tissues, the same primary transcript undergoes a different splicing pathway. nih.gov Exon 4 is skipped, and exons 1, 2, 3, 5, and 6 are spliced together to form CGRP mRNA, which is then polyadenylated at a site in exon 6. mdpi.comwikipedia.org

The selection of the splice site is a highly regulated process. Research suggests that cis-active elements located near the calcitonin-specific 3'-splice junction play a primary role in determining which splice site is used. nih.gov It is proposed that these sequences may act to inhibit the production of calcitonin transcripts in cells that are destined to produce CGRP. nih.gov

Production of Calcitonin mRNA and Calcitonin Gene-Related Peptide (CGRP) mRNA

The journey from the CALCA gene to the final calcitonin or CGRP molecule begins with the transcription of a primary RNA molecule. This precursor RNA contains all the necessary coding sequences, or exons, for both calcitonin and CGRP. mdpi.com In rats, as in humans, the CALCA gene is composed of six exons. mdpi.comcore.ac.uk The fate of the primary transcript, and thus the ultimate protein product, is determined by which exons are spliced together to form the mature messenger RNA (mRNA).

For calcitonin mRNA to be produced, exons 1, 2, 3, and 4 are joined together. mdpi.com This mature mRNA molecule then serves as the template for the synthesis of the calcitonin precursor protein. Subsequent proteolytic cleavage of this precursor yields the final, biologically active calcitonin hormone. nih.gov

Conversely, the production of CGRP mRNA involves a different combination of exons. In this case, exons 1, 2, 3, 5, and 6 are spliced together. mdpi.com This alternative splicing event results in an mRNA molecule that, when translated, produces the CGRP precursor protein. Like calcitonin, this precursor undergoes further processing to generate the active CGRP neuropeptide. mdpi.comusbio.net

The selection between these two splicing pathways is not random; it is a highly regulated, tissue-specific process. This ensures that calcitonin and CGRP are produced in the appropriate physiological contexts.

Tissue-Specific Alternative Splicing Patterns

The differential expression of calcitonin and CGRP is a direct consequence of tissue-specific alternative splicing of the CALCA gene transcript. nih.govoup.com This mechanism allows for the production of calcitonin primarily in the thyroid C-cells and CGRP predominantly in neuronal tissues. oup.comusbio.net

In the parafollicular cells, or C-cells, of the thyroid gland, the cellular machinery favors the splicing of exons 1 through 4, leading to the synthesis of calcitonin mRNA. oup.com In fact, in these cells, over 98% of the mature mRNA derived from the CALCA gene encodes calcitonin. researchgate.net This ensures a ready supply of calcitonin for its primary role in calcium homeostasis. oup.com Interestingly, studies have also detected calcitonin mRNA in the epithelial cells of rat submaxillary glands, suggesting a broader, though less understood, expression profile. bjbms.org

In contrast, within the central and peripheral nervous systems, the splicing machinery preferentially joins exons 1, 2, 3, 5, and 6. This alternative splicing pattern results in the production of CGRP mRNA in neuronal cells. core.ac.uknih.gov CGRP is widely distributed throughout the nervous system and plays a significant role as a potent vasodilator and in nociceptive (pain-sensing) pathways. nih.govbrieflands.com For instance, CGRP mRNA has been detected in the rat heart, specifically in the ventricles and atria, as well as in the dorsal root ganglia and trigeminal ganglion neurons. nih.govmdpi.comahajournals.org

The regulation of this tissue-specific splicing is complex and involves various cis-acting elements on the pre-mRNA molecule and trans-acting protein factors. For example, a specific region near the 3'-splice site of the calcitonin-specific exon 4 is crucial for this regulation. nih.gov Furthermore, a thermodynamically stable stem-loop secondary structure in the RNA at this splice acceptor site has been identified as a key element in proper splice site selection. nih.gov Additionally, proteins such as SRp55 have been shown to bind to an exonic splice enhancer within exon 4, thereby promoting the production of calcitonin mRNA. researchgate.netacs.org The presence and activity of these regulatory factors differ between cell types, ultimately dictating whether calcitonin or CGRP is produced.

| Tissue | Primary mRNA Product | Key Regulatory Factors |

| Thyroid C-cells | Calcitonin mRNA | Splicing machinery favors exon 4 inclusion |

| Neuronal Tissues | CGRP mRNA | Splicing machinery favors exon 4 exclusion |

| mRNA Product | Exons Included | Primary Function of Encoded Peptide |

| Calcitonin mRNA | 1, 2, 3, 4 | Regulation of calcium homeostasis |

| CGRP mRNA | 1, 2, 3, 5, 6 | Vasodilation, Nociception |

Biosynthesis, Post Translational Modification, and Secretion of Rat Calcitonin

Preprocalcitonin Synthesis and Intracellular Processing in Rat Cells

The journey of calcitonin begins with the translation of the calcitonin gene (CALC1) into a large precursor protein known as preprocalcitonin. wikipedia.orgoup.com This initial polypeptide undergoes a series of processing steps within the cell to generate the mature and biologically active calcitonin hormone.

Signal Peptide Cleavage and Prohormone Precursor Formation

The newly synthesized preprocalcitonin molecule contains a signal peptide at its amino-terminus. This sequence directs the nascent protein to the endoplasmic reticulum, the cell's protein-processing machinery. Once inside the endoplasmic reticulum, the signal peptide is cleaved off, resulting in the formation of a smaller precursor molecule called procalcitonin (B1506340). matilda.sciencenih.gov In rats, procalcitonin is a 13,400-dalton protein that serves as the direct precursor to calcitonin. matilda.sciencenih.gov

Prohormone Convertase Activity and Peptide Maturation

Procalcitonin is then transported to the Golgi apparatus and secretory granules, where it undergoes further proteolytic processing by a family of enzymes known as prohormone convertases (PCs). nih.govnih.govoup.com Specifically, PC1/3 (also known as PC3) and PC2 are key enzymes involved in cleaving prohormones at specific sites marked by pairs of basic amino acids. nih.govnih.govoup.comkarger.com

In rat medullary thyroid carcinoma cell lines, which are often used as a model for studying calcitonin biosynthesis, procalcitonin is first cleaved into a 6,500-dalton intermediate. matilda.sciencenih.gov This intermediate consists of the C-terminal 52 residues of procalcitonin. matilda.sciencenih.gov Subsequent processing of this intermediate yields the final 32-amino acid mature calcitonin, which has a molecular weight of approximately 3,400 daltons. matilda.sciencenih.gov This processing pathway is considered the major route for calcitonin biosynthesis in both normal and neoplastic rat C-cells. nih.gov

The processing of rat procalcitonin not only yields calcitonin but also other peptide fragments. The calcitonin sequence is located in the middle of the prohormone, flanked by an amino-terminal peptide and a carboxyl-terminal peptide. oup.com The cleavage by prohormone convertases liberates these flanking peptides as well. oup.com

Post-Translational Modifications of Mature Rat Calcitonin Peptide

Following the proteolytic cleavage of procalcitonin, the mature calcitonin peptide undergoes further chemical modifications, which are crucial for its biological activity.

Amidation

A critical post-translational modification for the biological activity of calcitonin is the amidation of its C-terminus. matilda.sciencenih.govnih.gov This process involves the conversion of the C-terminal glycine (B1666218) residue into an amide group. The resulting amidated calcitonin is the biologically active form of the hormone. matilda.sciencenih.gov Studies using radiolabeled amino acids in rat medullary thyroid carcinoma cells have confirmed that the final processed calcitonin is indeed amidated. matilda.sciencenih.gov

Other Relevant Modifications (e.g., phosphorylation, glycosylation if evidenced by research)

While amidation is the most well-characterized post-translational modification of rat calcitonin, other modifications have also been investigated.

Glycosylation: Research on a rat medullary thyroid carcinoma cell line has demonstrated the biosynthesis of an asparagine-linked oligosaccharide-containing calcitonin, indicating that glycosylation of calcitonin can occur in rats. acs.org

Phosphorylation: While phosphorylation is a common post-translational modification for many proteins, direct evidence for the phosphorylation of mature rat calcitonin is less clear in the available research. However, studies on related peptides and their receptors suggest the importance of phosphorylation in signaling pathways. For instance, the calcitonin receptor-like receptor (CLR) can be phosphorylated, which may influence its activity. nih.gov

Cellular Mechanisms of Rat Calcitonin Secretion

The secretion of calcitonin from rat thyroid C-cells is a regulated process, primarily triggered by changes in extracellular calcium levels.

The C-cells of the thyroid gland express an extracellular calcium-sensing receptor (CaR). nih.govmdpi.com When blood calcium levels rise, calcium binds to these receptors, initiating an intracellular signaling cascade. nih.govmdpi.com This signaling leads to an increase in the cytoplasmic calcium concentration within the C-cells. nih.gov The elevation in intracellular calcium, in turn, stimulates the fusion of secretory granules containing calcitonin with the cell membrane, resulting in the release of the hormone into the bloodstream. nih.govnih.gov

Studies have shown that in addition to calcium, other factors can influence calcitonin secretion in rats. For example, glucocorticoids have been found to stimulate the production and secretion of calcitonin in rat medullary thyroid carcinoma cells. nih.gov Furthermore, age-related changes in hormones like prolactin can also affect calcitonin secretion in female rats. physiology.org

| Secretion Modulator | Effect on Rat Calcitonin Secretion |

| High Extracellular Calcium | Stimulates secretion nih.gov |

| Glucocorticoids | Stimulates production and secretion nih.gov |

| Prolactin | Increased levels associated with hypersecretion in aged female rats physiology.org |

Exocytotic Pathways in Thyroid C-cells

Calcitonin is produced and stored in secretory granules within the parafollicular cells (C-cells) of the thyroid gland. sigmaaldrich.comcambridge.orgresearchgate.net The secretion of this hormone is dependent on serum calcium levels and occurs through exocytosis, a process triggered by specific stimuli. oncohemakey.com The primary molecular mechanism through which C-cells detect changes in extracellular calcium is the calcium-sensing receptor (CaR), the same receptor found in parathyroid cells. oncohemakey.commdpi.comnih.gov Activation of this receptor in C-cells initiates the signaling cascade that leads to the release of calcitonin. nih.gov Ultrastructural analysis of rat C-cells reveals a large number of these secretory granules, particularly in older rats, indicating a robust capacity for hormone storage and release. cambridge.org

Regulation of Secretion by Extracellular Calcium and Other Stimuli

The secretion of rat calcitonin is modulated by a variety of factors, including ionic, hormonal, and neural stimuli.

Extracellular Calcium: The primary secretagogue for calcitonin is an increase in the concentration of extracellular calcium ([Ca2+]e). oncohemakey.comnih.govum.esum.es Even small changes in [Ca2+]e are detected by the calcium-sensing receptor (CaR) on C-cells, leading to a rise in intracellular calcium and subsequent stimulation of calcitonin exocytosis. nih.govnih.gov In normal conscious rats, plasma calcitonin levels average 3-5 pg/mL but can increase by as much as 100-fold following a calcium infusion. nih.gov Conversely, EGTA-induced hypocalcemia leads to a decrease in calcitonin levels. nih.gov

Hormonal and Pharmacological Stimuli: Several hormones and pharmacological agents influence calcitonin release.

Gastrointestinal Hormones: Gastrin, pentagastrin, cholecystokinin, and glucagon (B607659) are known secretagogues. oncohemakey.comum.es

Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists: In rodents, GLP-1 receptors are present on thyroid C-cells. glucagon.comoup.com Activation of these receptors by agonists such as liraglutide, exenatide, taspoglutide, and lixisenatide (B344497) stimulates calcitonin release in a dose-dependent manner from rat medullary thyroid carcinoma (MTC) cell lines. glucagon.comoup.com

Prolactin: In female rats, plasma prolactin levels increase with age, which correlates with an age-dependent increase in both basal and calcium-induced calcitonin secretion. physiology.org Hyperprolactinemia appears to contribute to the hypersecretion of calcitonin observed in older rats. physiology.org

Pharmacological Agents: The calcium channel agonist BAY K 8644 stimulates calcitonin secretion by promoting the influx of extracellular calcium through voltage-dependent calcium channels. nih.gov Similarly, the calcimimetic compound NPS R-467, which activates the CaR, markedly increases calcitonin secretion. nih.gov

Neural Stimulation: The thyroid gland receives dual innervation from the sympathetic (cervical sympathetic trunk - CST) and parasympathetic (superior laryngeal nerve - SLN) nervous systems, which have opposing effects on calcitonin secretion. frontiersin.orgfrontiersin.org

Parasympathetic Stimulation: Electrical stimulation of the SLN, particularly at a high frequency of 40 Hz, significantly increases the secretion of immunoreactive calcitonin (iCT). frontiersin.orgfrontiersin.orgmdpi.com

Sympathetic Stimulation: Conversely, electrical stimulation of the CST decreases iCT secretion, with significant reductions observed at frequencies of 2, 5, and 20 Hz. frontiersin.orgfrontiersin.org

The table below summarizes the effects of various stimuli on rat calcitonin secretion based on experimental findings.

| Stimulus Type | Specific Stimulus | Experimental Model | Observed Effect on Calcitonin Secretion | Reference(s) |

| Ionic | High Extracellular Calcium ([Ca2+]e) | Normal Rats, Rat MTC cell lines | Stimulation | nih.govum.esnih.govnih.gov |

| EGTA-induced Hypocalcemia | Normal Rats | Decrease | nih.gov | |

| Hormonal | Glucagon-Like Peptide-1 (GLP-1) | Rat MTC cell line | Potentiation of calcium-induced release | glucagon.comoup.com |

| Liraglutide, Exenatide, Taspoglutide | Rat MTC cell line | Stimulation | glucagon.comoup.com | |

| Prolactin | Female Rats (in vivo & in vitro) | Stimulation | physiology.org | |

| Neural | Superior Laryngeal Nerve (SLN) Stimulation (40 Hz) | Anesthetized Rats | Increase (~260-270% of prestimulus) | frontiersin.orgfrontiersin.org |

| Cervical Sympathetic Trunk (CST) Stimulation (5 Hz) | Anesthetized Rats | Decrease (~50% of prestimulus) | frontiersin.orgfrontiersin.org | |

| Pharmacological | BAY K 8644 (Calcium Channel Agonist) | Rat MTC cell line | Stimulation | nih.gov |

| NPS R-467 (Calcimimetic) | Normal Rats, Rat MTC cell line | Stimulation (up to 100-fold increase) | nih.gov |

Calcitonin Metabolism and Degradation Pathways in Rat Systems

The metabolism of calcitonin in rats is a rapid process primarily carried out by the kidney and liver, which are rich in calcitonin receptors. bioscientifica.comoup.comingentaconnect.com Studies using various forms of calcitonin (salmon, human, porcine) in rat models have elucidated the key organs and pathways involved in its degradation. After binding to its receptor, calcitonin is believed to be internalized and hydrolyzed into amino acid components or peptide fragments. ingentaconnect.com

Enzymatic Cleavage and Metabolite Identification

Research into the enzymatic breakdown of calcitonin in rat tissues has identified specific cleavage patterns, particularly for salmon calcitonin (sCT), which is often used experimentally due to its high stability and potency.

In Rat Kidney Homogenates: sCT undergoes initial cleavage primarily at the Leu9-Gly10 and Gly10-Lys11 bonds, indicating the action of a chymotryptic endopeptidase. ingentaconnect.com A major degradation fragment, sCT(11-32), is produced and can undergo further metabolism via deamidation of its C-terminal amide. ingentaconnect.com

In Rat Liver Homogenates: The initial cleavage sites for sCT are different, occurring at the Val8-Leu9 and His17-Lys18 bonds. ingentaconnect.com

In Rat Cecal Contents: Both insulin (B600854) and calcitonin are markedly degraded by microorganisms, with calcitonin showing greater susceptibility to proteolysis. jst.go.jpnih.gov This degradation can be inhibited by protease inhibitors like camostat (B1201512) and aprotinin, suggesting the involvement of enzymes with chymotrypsin-like activity. nih.gov

The identified cleavage sites for salmon calcitonin in rat tissue homogenates are detailed below.

| Tissue Homogenate | Initial Cleavage Sites (Salmon Calcitonin) | Identified Metabolites/Pathways | Reference(s) |

| Kidney | Leu9-Gly10, Gly10-Lys11 | sCT(11-32), C-terminal deamidation of metabolite | ingentaconnect.com |

| Liver | Val8-Leu9, His17-Lys18 | - | ingentaconnect.com |

Tissue-Specific Degradation Profiles (e.g., Kidney, Liver)

The kidney and liver exhibit distinct profiles in their handling and degradation of calcitonin, with the specific origin of the calcitonin peptide influencing the primary site of metabolism.

Kidney: The kidney is the most important organ for the metabolism and clearance of human and salmon calcitonin in the rat. bioscientifica.comoup.comoup.com It demonstrates sustained accumulation with slow degradation. oup.comnih.gov Following injection of radioiodinated salmon calcitonin, nearly 50% of the hormone that initially accumulated in the kidney remained undegraded after 60 minutes. oup.comnih.gov In vitro studies confirm that rat kidney homogenates rapidly degrade human calcitonin and have a much higher metabolic activity toward salmon calcitonin than liver homogenates. ingentaconnect.comoup.com

Liver: The liver is the major site of accumulation and degradation for porcine calcitonin in the rat. bioscientifica.com In contrast, it plays a less significant role in the clearance of salmon and human calcitonin. bioscientifica.com For salmon calcitonin, the liver is characterized by rapid accumulation followed by very rapid degradation; most of the accumulated hormone is degraded or cleared within 10 minutes. oup.comnih.gov

The relative stability of salmon calcitonin (sCT) in rat kidney and liver homogenates highlights these tissue-specific differences.

| Tissue Homogenate (Rat) | Half-life of Salmon Calcitonin (sCT) | Degradation Profile | Reference(s) |

| Kidney | 13.18 minutes | High metabolic activity; sustained accumulation | oup.comingentaconnect.comnih.gov |

| Liver | 43.07 minutes | Lower metabolic activity than kidney; rapid uptake and clearance | oup.comingentaconnect.comnih.gov |

Calcitonin Receptors and Signaling Pathways in Rat Tissues

Identification and Molecular Characterization of Rat Calcitonin Receptors (CTR)

The rat calcitonin receptor is a seven-transmembrane domain G protein-coupled receptor that binds the peptide hormone calcitonin. bio-rad-antibodies.com Its molecular identification has paved the way for a deeper understanding of its function in calcium homeostasis and bone metabolism.

CTR Isoforms and Splice Variants (e.g., C1a, C1b)

In the rat, two primary isoforms of the calcitonin receptor, designated C1a and C1b, have been identified through cDNA cloning from a hypothalamic library. oup.comcapes.gov.br These isoforms are structurally identical except for a 37-amino acid insert within the second extracellular domain of the C1b variant. oup.comcapes.gov.brnih.gov This insertion significantly alters the ligand-binding properties of the receptor. oup.com

The C1a isoform, considered the more widespread variant, is found in both the brain and peripheral tissues such as the kidney, skeletal muscle, and lung. oup.comresearchgate.net In contrast, the C1b isoform is predominantly expressed in the brain. oup.comresearchgate.net Functionally, both isoforms are coupled to adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) upon activation by salmon calcitonin. oup.comresearchgate.net However, they exhibit distinct pharmacological profiles. The C1b receptor shows a decreased affinity for porcine calcitonin and a negligible affinity for human calcitonin when compared to the C1a receptor. oup.comnih.gov The dissociation of salmon calcitonin is also much more rapid and complete from C1b-expressing cells than from C1a-expressing cells. nih.gov

Table 1: Characteristics of Rat Calcitonin Receptor Isoforms

| Feature | C1a Isoform | C1b Isoform |

|---|---|---|

| Structure | Standard 478 amino acid protein | Contains a 37-amino acid insert in the second extracellular domain (515 amino acids total) oup.comcapes.gov.br |

| Primary Tissue Distribution | Brain and peripheral tissues (kidney, skeletal muscle, lung) oup.comresearchgate.net | Predominantly brain oup.comresearchgate.net |

| Ligand Affinity | High affinity for salmon and human calcitonin oup.comresearchgate.net | Decreased affinity for porcine CT, negligible for human CT oup.com |

| Signal Transduction | Couples to adenylate cyclase (cAMP production) and can increase intracellular calcium nih.gov | Couples to adenylate cyclase (cAMP production) and can increase intracellular calcium nih.gov |

Heterodimerization with Receptor Activity Modifying Proteins (RAMPs)

The functionality of the rat calcitonin receptor is further diversified through its ability to form heterodimers with Receptor Activity Modifying Proteins (RAMPs). RAMPs are a family of single-transmembrane proteins that can alter the pharmacology and signaling of the CTR. oup.comresearchgate.net When the CTR complexes with RAMP1, RAMP2, or RAMP3, it forms high-affinity receptors for amylin, known as AMY1, AMY2, and AMY3 receptors, respectively. oup.comresearchgate.netbiorxiv.org This interaction effectively switches the receptor's preference from calcitonin to amylin. researchgate.net

The formation of these amylin receptor complexes is crucial for mediating the effects of amylin, a peptide hormone co-secreted with insulin (B600854) that is involved in regulating food intake and glucose homeostasis. oup.comresearchgate.net The specific RAMP partner determines the pharmacological profile of the resulting amylin receptor. researchgate.net For instance, rat amylin is most potent at rAMY1(a) and rAMY3(a) receptors. nih.gov While the CTR can be transported to the cell surface on its own, its association with RAMPs generates these functionally distinct amylin receptors. researchgate.netresearchgate.net

Tissue Distribution and Localization of Rat Calcitonin Receptors

The expression of calcitonin receptors in various rat tissues underscores the hormone's diverse physiological roles. Studies have mapped the presence of CTRs in endocrine glands, bone cells, and renal tissues, among others.

Endocrine Glands (e.g., Thyroid C-cells)

In rodents, glucagon-like peptide-1 (GLP-1) receptors have been identified on the parafollicular C-cells of the thyroid gland. oup.comglucagon.comnih.gov Activation of these receptors leads to the release of calcitonin. oup.comglucagon.comnih.gov While the focus of these studies is often on the GLP-1 receptor, the presence and functional response of C-cells highlight their role as the primary source of calcitonin, which then acts on CTRs in other tissues. Immunohistochemical staining has confirmed the presence of calcitonin-immunopositive C-cells in rat thyroid tissue. researchgate.net

Bone Cells (e.g., Osteoclasts, Osteocytes)

Bone is a primary target for calcitonin, and its receptors are abundantly expressed in specific bone cells. guidetopharmacology.org

Osteoclasts: The inhibitory effect of calcitonin on bone resorption is mediated through its direct action on osteoclasts. jci.orgfrontiersin.org Isolated rat osteoclasts have been shown to possess a high number of specific, high-affinity calcitonin receptors. jci.orgnih.govjci.org Binding of calcitonin to these receptors triggers a dose-dependent increase in cyclic AMP and leads to the retraction of the osteoclast and the loss of its ruffled border, thereby inhibiting its bone-resorbing activity. jci.orgfrontiersin.orgnih.gov Both C1a and C1b receptor isoforms have been identified in freshly isolated neonatal rat long bone osteoclasts. capes.gov.br

Osteocytes: Calcitonin receptors have also been identified in osteocytes. bioscientifica.com However, research indicates that the expression of CTR mRNA in osteocytes declines with age in rodents. bioscientifica.com This suggests that the physiological relevance of osteocyte-mediated responses to calcitonin may be most significant in younger animals. bioscientifica.com

Table 2: Calcitonin Receptor Expression in Rat Bone Cells

| Cell Type | Receptor Presence | Key Findings |

|---|---|---|

| Osteoclasts | Abundant, high-affinity receptors jci.orgnih.govjci.org | Mediate the direct inhibitory effect of calcitonin on bone resorption. jci.orgfrontiersin.org Both C1a and C1b isoforms are expressed. capes.gov.br |

| Osteocytes | Present, but expression declines with age bioscientifica.com | Suggests an age-dependent role in bone metabolism. bioscientifica.com |

Renal Tissues

The kidney is another major target organ for calcitonin, where it influences ion and water reabsorption. pnas.org Autoradiographic studies have demonstrated a heterogeneous distribution of calcitonin binding sites in the rat kidney, with high densities in the cortex and the outer medulla. pnas.org Specifically, CTRs are localized to the medullary and cortical thick ascending limb of the loop of Henle and the distal convoluted tubule. nih.gov In situ hybridization studies have confirmed the expression of CTR mRNA in the straight tubules of the cortex and the outer stripe of the outer medulla. jst.go.jp The C1a isoform is the predominant, if not exclusive, form of the CTR found in the rat kidney. researchgate.netjst.go.jp The localization of these receptors corresponds with areas where calcitonin stimulates adenylate cyclase activity, indicating that cAMP is a key second messenger in the renal actions of calcitonin. nih.gov

Physiological and Cellular Functions of Rat Calcitonin Animal Model Research

Regulation of Bone Cell Biology and Mineral Homeostasis in Rodents

Calcitonin plays a significant role in the intricate processes of bone remodeling and mineral balance in rodents. Its primary and most well-documented function is the inhibition of bone resorption, which it achieves by directly targeting osteoclasts. However, its influence extends beyond this, indirectly affecting bone formation and interacting with other key hormones and signaling pathways to maintain skeletal integrity.

Inhibition of Osteoclast Activity and Bone Resorption

Calcitonin is a potent inhibitor of osteoclastic bone resorption. nih.govnih.gov This action is crucial for its ability to rapidly lower circulating calcium levels. nih.gov In rat models, calcitonin has been shown to directly act on osteoclasts, leading to a swift cessation of their resorptive activity. nih.govoup.com This is characterized by two distinct effects: the abolition of cell motility and a significant cellular retraction. nih.gov Studies on isolated rat osteoclasts have demonstrated that calcitonin can inhibit bone resorption at very low concentrations. oup.comoup.com The mechanism involves the activation of at least two G proteins and the subsequent involvement of second messengers like cyclic AMP and calcium. nih.gov

In ovariectomized rats, a model for postmenopausal osteoporosis, treatment with calcitonin has been shown to decrease markers of bone resorption, such as tartrate-resistant acid phosphatase 5b (TRAP5b) and C-terminal telopeptide of type I collagen (CTX-1). nih.govfrontiersin.org This inhibition of resorption helps to mitigate bone loss. frontiersin.org Furthermore, in vitro studies using neonatal rat osteoclasts have confirmed that calcitonin can inhibit osteoclast proliferation and promote their apoptosis, further contributing to the reduction of bone resorption. alliedacademies.org However, some studies have indicated that the effectiveness of porcine calcitonin in inhibiting bone resorption in adult rats may be limited over a prolonged period. karger.com

Indirect Effects on Osteoblast Activity and Bone Formation

While the calcitonin receptor is primarily expressed on osteoclasts, evidence from rat models suggests that calcitonin can indirectly stimulate osteoblast activity and bone formation. frontiersin.orgphysiology.org This effect is thought to be mediated through a coupling mechanism where the inhibition of osteoclast activity leads to signals that promote bone formation. frontiersin.org In ovariectomized rats, calcitonin treatment not only decreased bone resorption markers but also led to an increase in bone formation markers like osteocalcin (B1147995) and procollagen (B1174764) type I N-terminal propeptide (P1NP). frontiersin.orgplos.org

Studies using cultures of osteoblasts from neonatal rat calvariae have shown that supernatant from calcitonin-treated osteoclast cultures can enhance mineralization, as indicated by increased alkaline phosphatase (ALP) activity and alizarin (B75676) red staining. nih.govfrontiersin.org This supports the hypothesis of an indirect, osteoclast-mediated effect on osteoblasts. nih.govfrontiersin.org Histomorphometric analysis in ovariectomized rats treated with calcitonin has also revealed increased bone formation. plos.org However, it is important to note that some in vitro studies have reported no direct effect of calcitonin on the proliferation of primary rat osteoblasts. physiology.org

Interactions with Other Hormones and Factors (e.g., PTH, Vitamin D, Wnt10b)

The physiological effects of calcitonin in rats are intertwined with the actions of other crucial regulators of mineral homeostasis, including parathyroid hormone (PTH), vitamin D, and the Wnt signaling pathway.

Parathyroid Hormone (PTH): Calcitonin and PTH often have opposing effects on bone. While PTH generally stimulates bone resorption, calcitonin inhibits it. oup.com In vitro studies on rat parathyroid glands have shown that both PTH and, to a lesser extent, calcitonin can inhibit cholinergic activity. nih.gov In vivo studies in rats have demonstrated that calcitonin can antagonize the calcium-mobilizing action of PTH. oup.com Interestingly, the anabolic effect of PTH on rat bone does not appear to be dependent on an initial stimulation of resorption, as blocking resorption with calcitonin did not prevent the PTH-induced increase in bone mass. nih.gov

Vitamin D: Calcitonin also interacts with the vitamin D signaling pathway. In normocalcemic rats, calcitonin is considered a major regulator for the expression of the renal 25-hydroxyvitamin D3-1α-hydroxylase (CYP27B1) gene, which is responsible for producing the active form of vitamin D, 1α,25(OH)2D3. pnas.org Conversely, calcitonin has been shown to stimulate the expression of the rat 25-hydroxyvitamin D3-24-hydroxylase (CYP24) promoter in kidney cells. nih.govbioscientifica.combioscientifica.com CYP24 is involved in the degradation of 1,25(OH)2D3. This suggests a role for calcitonin in regulating the levels of active vitamin D. nih.govbioscientifica.combioscientifica.com Furthermore, in rats with vitamin A-induced bone changes, calcitonin was able to prevent the inhibition of bone growth and the stimulation of bone resorption. oup.com

Wnt10b: A key mechanism for the indirect anabolic effect of calcitonin on bone appears to involve the Wnt signaling pathway, specifically Wnt10b. nih.govfrontiersin.org Research in ovariectomized rats has shown that calcitonin treatment increases the expression of Wnt10b in osteoclasts. nih.govfrontiersin.orgnih.gov This increase in Wnt10b, a "clastokine," is correlated with increased levels of bone formation markers. frontiersin.orgresearchgate.net The hypothesis is that calcitonin, by acting on osteoclasts, induces the secretion of Wnt10b, which in turn stimulates osteoblastic bone formation. nih.govfrontiersin.orgresearchgate.net

Role in Renal Physiology in Rats

In addition to its effects on bone, calcitonin also plays a role in regulating kidney function in rats, particularly in the handling of key minerals.

Modulation of Calcium and Phosphate (B84403) Handling

Calcitonin's effect on renal calcium and phosphate handling in rats can be complex and dose-dependent. At physiological doses, calcitonin generally promotes the conservation of calcium by increasing its reabsorption in the kidney. nih.gov Studies in thyroparathyroidectomized rats have shown that calcitonin reduces the fractional excretion of calcium, an effect attributed to increased reabsorption within the loop of Henle. nih.govphysiology.org This enhanced reabsorption is independent of PTH. nih.govphysiology.org However, the effect on calcium excretion can be influenced by plasma calcium levels. nih.govphysiology.org In some studies, the administration of calcitonin to rats led to a decrease in urinary calcium excretion. karger.com

Regarding phosphate, pharmacological doses of calcitonin have been shown to decrease the tubular capacity for phosphate reabsorption in thyroparathyroidectomized rats, leading to increased phosphate excretion. physiology.org This effect is, however, smaller than that of PTH. physiology.org In some instances, particularly with higher doses of calcitonin, an increase in both sodium and phosphate excretion has been observed. nih.gov

Regulation of CYP24 Expression

Calcitonin has been demonstrated to regulate the expression of the renal enzyme 25-hydroxyvitamin D3-24-hydroxylase, also known as CYP24A1. nih.govbioscientifica.combioscientifica.com In vitro studies using rat CYP24 promoter constructs in kidney cells have shown that calcitonin can significantly stimulate its expression. nih.govbioscientifica.combioscientifica.com The signaling pathways involved in this induction include protein kinase A (PKA) and protein kinase C (PKC). nih.govbioscientifica.com This suggests that under conditions of hypercalcemia, calcitonin could contribute to lowering circulating levels of the active form of vitamin D by upregulating its catabolism. nih.govbioscientifica.com

Data Tables

Table 1: Effect of Calcitonin on Bone Turnover Markers in Ovariectomized Rats

| Marker | Effect of Calcitonin Treatment | Reference |

|---|---|---|

| TRAP5b | Decreased | nih.govfrontiersin.org |

| CTX-1 | Decreased | nih.govfrontiersin.orgplos.org |

| Osteocalcin | Increased | frontiersin.org |

| P1NP | Increased | frontiersin.orgplos.org |

| Wnt10b | Increased | nih.govfrontiersin.org |

TRAP5b: Tartrate-resistant acid phosphatase 5b; CTX-1: C-terminal telopeptide of type I collagen; P1NP: Procollagen type I N-terminal propeptide.

Table 2: Effect of Calcitonin on Renal Phosphate Transport in Thyroparathyroidectomized Rats

| Treatment Group | Maximum Transport of Phosphate (TmPi/GFR) (μmol/ml) | Reference |

|---|---|---|

| Control | 3.88 ± 0.32 | physiology.org |

| Calcitonin | 2.46 ± 0.27 | physiology.org |

| PTH | 1.16 ± 0.05 | physiology.org |

| PTH + Calcitonin | 1.04 ± 0.05 | physiology.org |

Data are presented as mean ± standard error. TmPi/GFR represents the maximum tubular reabsorptive capacity for phosphate normalized to the glomerular filtration rate.

Calcitonin in the Central Nervous System of Rats

The presence of specific and saturable binding sites for calcitonin in the rat brain, with a notable concentration in the hypothalamus, points to its significant role in modulating central nervous system functions. oup.com The distribution of calcitonin gene-related peptide (CGRP), a related neuropeptide, and its binding sites are also widespread throughout the rat nervous system, suggesting multiple physiological roles. karger.comkarger.com

Modulation of Feeding Behavior and Appetite

Research in rat models has consistently demonstrated the anorectic effects of calcitonin. Both subcutaneous and intracerebral injections of calcitonin have been shown to inhibit feeding in rats, an effect attributed to its direct action on the central nervous system. nih.gov This inhibitory effect is not due to a conditioned taste aversion. nih.gov The anorectic activity of calcitonin is a key aspect of its role in the central regulation of energy homeostasis.

Dual amylin and calcitonin receptor agonists (DACRAs) are being investigated for their potential in treating obesity, as they have shown favorable effects on appetite regulation and body weight reduction in rats. diabetesjournals.org Studies with these agonists suggest that their impact on weight loss may extend beyond simply suppressing food intake, potentially influencing energy expenditure. diabetesjournals.org Similarly, amylin and calcitonin gene-related peptide (CGRP) also decrease food intake when administered peripherally or centrally in rats. cdnsciencepub.comescholarship.orgcapes.gov.br

The central amygdala (CeA) is a critical brain region involved in the regulation of feeding behavior. cambridge.org Calcitonin gene-related peptide (CGRP) neurons in the lateral parabrachial nucleus project to the CeA, suggesting a pathway through which calcitonin-related peptides may influence food consumption. cambridge.org

Role in Nociception and Pain Pathways

Calcitonin and related peptides play a significant role in the modulation of pain perception. Calcitonin gene-related peptide (CGRP) is a key neuropeptide in both peripheral and central pain sensitization pathways. researchgate.netmolbiolcell.org Increased production of CGRP in sensory neurons is implicated in inflammatory pain. molbiolcell.org

In rat models, the administration of CGRP into the periaqueductal grey (PAG), a key area for pain modulation, has been shown to produce anti-nociceptive effects. nih.gov This effect is mediated by the CGRP1 receptor. nih.gov Similarly, CGRP in the arcuate nucleus of the hypothalamus (ARC) and the anterior cingulate cortex (ACC) also plays a crucial role in nociceptive modulation, particularly in the context of inflammatory pain. researchgate.netnih.gov Studies have shown that CGRP-induced antinociception is diminished in rats with inflammatory pain, which may be linked to a decrease in CGRP receptor expression in these brain regions. researchgate.netnih.gov

Adrenomedullin, a peptide related to CGRP, has also been identified as a pain-inducing peptide in the dorsal horn of the rat spinal cord, acting through specific receptors and signaling pathways to contribute to heat hypersensitivity. pnas.org

Neurotransmitter and Neuromodulator Roles

Calcitonin and CGRP function as neurotransmitters or neuromodulators in the rat central nervous system. oup.comnih.gov CGRP is widely distributed in the central and peripheral nervous systems and is often co-localized with other neurotransmitters like acetylcholine. karger.comsigmaaldrich.com Iontophoretic application of salmon calcitonin and CGRP in the rat forebrain predominantly causes a depression of neuronal firing, suggesting an inhibitory role. nih.gov

The widespread distribution of CGRP and its receptors in various brain regions, including the hypothalamus, thalamus, and cortex, supports its role in regulating neuronal activity. karger.comkarger.comnih.gov This modulation of neuronal excitability likely underlies the behavioral and biochemical effects observed when these peptides are administered centrally. nih.gov CGRP is also involved in protecting against neuronal apoptosis in conditions like heatstroke in rats, acting through specific signaling pathways. mednexus.org Furthermore, intracerebroventricularly administered CGRP potently inhibits gastric acid secretion in rats, an effect that may be dependent on intact vagus nerves. nih.gov

Immunomodulatory Roles in Rat Models

Calcitonin and CGRP exhibit immunomodulatory functions in rat models. CGRP is a key neurotransmitter in the neuro-immune axis. frontiersin.org It can modulate the function of various immune cells, including T and B lymphocytes, macrophages, mast cells, and dendritic cells. frontiersin.org For instance, in rats with dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, treatment with a CGRP antagonist worsened the condition, suggesting a protective role for CGRP in this inflammatory model. frontiersin.org

Neuropeptides, including CGRP, are involved in regulating immune responses and cytokine production. ucm.es In models of sepsis in rats, levels of procalcitonin (B1506340), the precursor to calcitonin, are elevated. scispace.com Regnase-1, an RNA-binding protein, plays a role in regulating inflammatory responses by affecting the mRNA of molecules like the calcitonin receptor. tandfonline.com CGRP has also been shown to have a predominantly anti-inflammatory effect on dendritic cells. frontiersin.org

Role in Reproductive Physiology in Rats

Calcitonin plays a crucial, hormonally regulated role in the reproductive physiology of female rats, particularly in the processes leading to successful embryonic implantation.

Uterine Function and Embryonic Implantation

The expression of calcitonin in the rat uterus is significantly upregulated by progesterone (B1679170) during the preimplantation period, specifically on days 3 and 4 of gestation. psu.eduoup.combiologists.com This expression is localized to the glandular epithelial cells and is under maternal, not embryonic, control. oup.com The synthesis of calcitonin mRNA is induced by progesterone and this effect is mediated through progesterone receptors in the uterine glandular epithelium. oup.com Following this peak, calcitonin expression diminishes as pregnancy progresses. psu.edubiologists.com

This transient burst of calcitonin secretion into the uterine lumen immediately precedes implantation, suggesting it is a key marker for a receptive endometrium. oup.com Attenuation of this uterine calcitonin synthesis during the preimplantation phase through the use of antisense oligodeoxynucleotides has been shown to severely impair blastocyst implantation in rats. psu.edubiologists.com

Calcitonin gene-related peptide (CGRP) is also present in nerve fibers within the rat uterus, including the myometrium and endometrium. nih.govcapes.gov.br CGRP has a relaxing effect on uterine contractions, suggesting a role for CGRP-containing nerves in regulating uterine activity. nih.govcapes.gov.br The depletion of CGRP can lead to increased uterine responsiveness. researchgate.net During pregnancy, CGRP inhibits spontaneous uterine contractions, an effect that decreases during labor. nih.gov This change is associated with a decrease in CGRP receptors in the uterus during labor. nih.gov

Calcitonin's Influence on Inflammatory Processes in Rat Models

While calcitonin is primarily known for calcium regulation, research in rat models points toward a role for it and, more prominently, its related peptide, calcitonin gene-related peptide (CGRP), in modulating inflammatory processes. CGRP is produced from the same gene as calcitonin (the Calca gene) through tissue-specific alternative RNA splicing. nih.govpnas.org In rat models of inflammation, CGRP often demonstrates significant activity. For instance, in rats with adjuvant-induced arthritis, immunization against CGRP led to a reduction in the severity of the disease, including decreased paw swelling and lower levels of plasma alpha 1 glycoprotein, an inflammatory marker. nih.gov This suggests that endogenous CGRP contributes to the inflammatory response in the later stages of this arthritis model. nih.gov Furthermore, in rat models of inflammatory pain, increased CGRP expression in dorsal root ganglion neurons is a common finding, linking the peptide to neurogenic inflammation. researchgate.netmdpi.com

Studies using rat models of osteoarthritis (OA) and osteoporosis have provided evidence for the chondroprotective (cartilage-protecting) effects of calcitonin. In ovariectomized rats, a model for postmenopausal osteoporosis where cartilage degradation is also observed, oral administration of salmon calcitonin was shown to counteract the degradation of type II collagen and reduce the structural disintegration of articular cartilage. frontiersin.org This treatment led to a significant decrease in serum levels of C-telopeptide of type II collagen (CTX-II), a biomarker for cartilage degradation, and histologic analysis revealed significantly less cartilage erosion in the calcitonin-treated rats. frontiersin.org

A systematic review and meta-analysis of preclinical data from animal models of OA and rheumatoid arthritis (RA) further supports these findings. The analysis concluded that there is significant preclinical evidence for a cartilage- and bone-protective effect of calcitonin. In both OA and RA models, calcitonin-treated groups showed significant superiority over control groups in outcomes like histopathological arthritis scores. Another study using a rat model of osteoarthritis found that a dual amylin and calcitonin receptor agonist could inhibit pain behavior and reduce cartilage pathology, highlighting the therapeutic potential of activating this receptor system. The mechanism is thought to involve the inhibition of subchondral bone resorption and a direct effect on cartilage metabolism, thereby slowing the progression of cartilage lesions. frontiersin.org

| Rat Model | Key Findings | Reference |

|---|---|---|

| Ovariectomized (OVX) Rat | Oral calcitonin reversed the increase in type II collagen degradation (CTX-II) and reduced cartilage surface erosion. | frontiersin.org |

| Osteoarthritis (OA) and Rheumatoid Arthritis (RA) Models (Meta-Analysis) | Calcitonin treatment significantly improved histopathological arthritis scores compared to controls. The effects were noted to be potentially greater in OA models. | |

| Medial Meniscectomy (MNX) OA Rat Model | A dual amylin and calcitonin receptor agonist (KBP-042) reduced cartilage pathology. |

In the context of neuroinflammation and brain injury in rat models, research has predominantly focused on the actions of calcitonin gene-related peptide (CGRP) rather than calcitonin itself. CGRP is widely distributed in the nervous system and has been shown to exert significant neuroprotective effects in various injury models. frontiersin.orgahajournals.org

In a rat model of heat stroke-induced brain injury, administration of CGRP resulted in reduced pathological damage to nerve cells, a significant decrease in apoptotic cells, and lower levels of caspase-3, a key executioner protein in apoptosis. spandidos-publications.com Conversely, blocking the CGRP receptor with an antagonist (CGRP8-37) exacerbated the damage. These findings indicate a protective role for CGRP in early-stage brain injury from heat stroke.

Similarly, in rat models of focal cerebral ischemia, CGRP has demonstrated protective effects. Intravenous infusion of CGRP before and during middle cerebral artery occlusion led to a significant improvement in ischemic cerebral blood flow and a concomitant, marked reduction in the volume of ischemic brain injury. ahajournals.org Further studies have shown that CGRP can exert neuroprotection through anti-inflammatory and anti-apoptotic pathways, such as by suppressing mediators like ICAM-1 and Fas. frontiersin.org The release of CGRP is a key component of neurogenic inflammation, a process involving the release of neuropeptides from sensory nerves that can lead to vasodilation and changes in blood-brain barrier permeability, which has complex roles in brain injury.

While direct studies on calcitonin are scarce, one study identified the calcitonin receptor (Calcr) gene as a candidate for regulating susceptibility to Herpes simplex virus-induced encephalitis in rats. plos.org This suggests that the receptor system through which calcitonin acts may play a role in the nervous system's response to infection and inflammation, though the specific role of the calcitonin peptide itself remains less clear. plos.org

Chondroprotective Effects

Interactions with the Cardiovascular System (primarily CGRP, but noting the gene relationship)

The calcitonin gene (Calca) gives rise to both calcitonin and CGRP through alternative splicing, but the two peptides have distinct distributions and primary functions. nih.gov While calcitonin's main role is in calcium metabolism, CGRP is a highly potent neuropeptide with significant effects on the cardiovascular system. nih.govpnas.org Research in rat models has been crucial in delineating these effects.

CGRP is one of the most powerful endogenous vasodilators known. Early studies in rats demonstrated that systemic administration of CGRP causes a hypotensive effect. Its role as a vasoregulator is particularly evident in models of hypertension. In the deoxycorticosterone (DOCA)-salt model of hypertension in rats, neuronal expression of CGRP is significantly increased. When these hypertensive rats were administered a CGRP receptor antagonist (CGRP8-37), their blood pressure further increased, indicating that the upregulation of CGRP serves as a compensatory, depressor mechanism to counteract the hypertension. Similarly, in rat models of spontaneous and phenol-induced hypertension, blood levels of CGRP are found to be lower, and α-CGRP knockout animals exhibit higher basal blood pressure, further supporting CGRP's role in maintaining vascular tone.

Beyond systemic blood pressure, CGRP shows protective effects in other cardiovascular contexts in rat models:

Pulmonary Hypertension: In rats with hypoxia-induced pulmonary hypertension, CGRP expression is decreased. Gene therapy using an adenoviral vector to transfect the CGRP gene significantly improved pulmonary vascular remodeling and reduced pulmonary vascular resistance.

Myocardial Ischemia: CGRP has been shown to have protective effects against myocardial injury and cardiac remodeling following ischemia.

Heart Failure: Increased levels of CGRP-like immunoreactivity have been observed in volume overload states and heart failure, suggesting a responsive role for the peptide. nih.gov

The release of CGRP is regulated differently from calcitonin. For example, high plasma calcium, a potent stimulus for calcitonin secretion from thyroid C-cells, causes little to no increase in plasma CGRP levels in normal rats. nih.gov This highlights their distinct physiological control despite their shared genetic origin.

| Cardiovascular Condition | Observation in Rat Model | Effect of CGRP | Reference |

|---|---|---|---|

| Systemic Circulation | Normal rats | Potent vasodilator, causes hypotension when administered systemically. | |

| DOCA-Salt Hypertension | Neuronal CGRP expression is increased. | Acts as a compensatory depressor; blocking CGRP receptors worsens hypertension. | |

| Spontaneous Hypertension | Lower blood levels of CGRP. | Suppressed CGRP system may contribute to hypertension. | |

| Pulmonary Hypertension (Hypoxia-induced) | CGRP expression is decreased. | Exogenous CGRP or CGRP gene transfer improves vascular remodeling. |

Comparative Endocrinology and Evolutionary Aspects of Rodent Calcitonin

Phylogenetic Analysis of Calcitonin Peptides Across Rodent Species

Calcitonin is a 32-amino acid peptide hormone that plays a role in calcium metabolism. wikipedia.org Phylogenetic analyses based on the amino acid sequences of calcitonin reveal distinct evolutionary relationships among rodent species. The calcitonin peptide sequence in rats is identical to that in mice, highlighting a close evolutionary relationship. researchgate.net However, variations exist when compared to other mammals, indicating species-specific adaptations. nih.gov

Molecular phylogenetic studies, often employing methods like neighbor-joining, demonstrate that calcitonin peptides from mammals, including rodents, cluster together and are distinct from those of non-mammalian vertebrates. nii.ac.jp The analysis of the broader calcitonin/calcitonin gene-related peptide (CGRP) family, which includes calcitonin, CGRP, amylin, and adrenomedullin, reveals a complex evolutionary history involving gene duplications and diversifications that predate the divergence of the teleost and mammalian lineages. frontiersin.orgnih.gov

The following table presents a comparison of calcitonin peptide sequences from select rodent species, illustrating the degree of conservation and divergence.

| Species | Calcitonin Amino Acid Sequence |

| Rat (Rattus norvegicus) | C-G-N-L-S-T-C-M-L-G-T-Y-T-Q-D-L-N-K-F-H-T-F-P-Q-T-S-I-G-V-G-A-P |

| Mouse (Mus musculus) | C-G-N-L-S-T-C-M-L-G-T-Y-T-Q-D-L-N-K-F-H-T-F-P-Q-T-S-I-G-V-G-A-P |

| Human (Homo sapiens) | C-G-N-L-S-T-C-M-L-G-T-Y-T-Q-D-F-N-K-F-H-T-F-P-Q-T-A-I-G-V-G-A-P |

Conservation and Divergence of Calcitonin Gene Structure and Function within Rodents

The gene encoding calcitonin, CALCA, also gives rise to calcitonin gene-related peptide (CGRP) through alternative splicing. jax.orgnih.gov This dual-functionality is a conserved feature in mammals, including rodents. nih.gov In mice, the Calca gene is located on chromosome 7 and consists of multiple exons. nih.govensembl.org Similarly, the rat Calca gene is well-characterized and shows a high degree of homology with its murine counterpart. researchgate.net

Despite the high conservation in coding sequences, especially between closely related species like rats and mice, divergence is observed in non-coding regions and in the regulation of gene expression. oup.com For instance, studies on spontaneously hypertensive rats have shown decreased levels of CGRP mRNA in dorsal root ganglia compared to their normotensive counterparts, suggesting that regulatory differences in Calca gene expression may contribute to pathological conditions. ahajournals.org

Furthermore, rodents possess a second CGRP gene, CALCB (encoding β-CGRP), which is thought to have arisen from a gene duplication event of the ancestral CALCA gene. researchgate.netnih.gov While α-CGRP and β-CGRP peptides are highly similar, they can exhibit differential expression patterns and potentially distinct physiological roles. nih.gov The CALCB gene, however, does not produce calcitonin. nih.gov This divergence in gene function following duplication is a key evolutionary mechanism for generating novel biological activities.

The table below summarizes key features of the CALCA gene in rodents.

| Feature | Description |

| Gene Name | Calca (calcitonin/calcitonin-related polypeptide, alpha) |

| Products | Calcitonin, α-CGRP, Katacalcin (via alternative splicing and post-translational processing) nih.gov |

| Homology | High sequence homology between rat and mouse Calca genes. researchgate.net |

| Paralogs | Presence of a second CGRP gene (Calcb) that does not produce calcitonin. nih.gov |

| Regulatory Divergence | Variations in gene expression levels have been observed between different rat strains, potentially influencing physiological traits. ahajournals.org |

Evolutionary Pressures Shaping the Calcitonin System in Rodents

Dietary Calcium: The primary role of calcitonin is to lower blood calcium levels, mainly by inhibiting osteoclast activity. wikipedia.org In rodents, the secretion of calcitonin can be influenced by dietary calcium intake. However, studies in rats have shown that a circadian rhythm in calcitonin secretion exists, which is not solely dependent on feeding schedules or the calcium content of the food, suggesting a complex interplay of regulatory factors. oup.com The diversity of diets among rodent species, from the grain-based diet of rats and mice to the more varied diets of other rodents, may have imposed different selective pressures on the efficiency and regulation of the calcitonin system to maintain calcium homeostasis.

Hibernation: Hibernation presents a unique challenge to calcium regulation due to prolonged periods of inactivity, which typically leads to bone loss (disuse osteoporosis). physiology.org Some hibernating rodents, like ground squirrels and bats, show evidence of bone loss during hibernation, while others, like bears, have evolved mechanisms to prevent it. physiology.orgbiologists.comresearchgate.net Calcitonin has been implicated in the regulation of bone metabolism during hibernation in some species. For example, in hibernating bats, the administration of calcitonin can reverse some of the bone loss observed during torpor. biologists.com This suggests that the calcitonin system may have adapted in some rodent species to cope with the physiological demands of hibernation, protecting the skeleton during long periods of inactivity.

Metabolic Regulation: Beyond its role in calcium homeostasis, calcitonin has been shown to inhibit food intake in rats. wikipedia.orgnih.gov This anorectic effect suggests a broader role for calcitonin in metabolic regulation. The evolution of the calcitonin system in rodents may therefore be linked to the need to balance energy intake and expenditure, a critical factor for survival in diverse and often challenging environments. The interplay between calcitonin and other metabolic hormones could be a fruitful area for future evolutionary research.

Methodological Approaches in Rat Calcitonin Research

Measurement and Quantification of Rat Calcitonin and Related Peptide Levels

Accurate measurement of rat calcitonin and its related peptides is fundamental to understanding its physiological and pathological roles. Various sophisticated techniques have been developed for this purpose, primarily falling into two categories: immunoassays and mass spectrometry-based methods.

Immunoassays are highly sensitive and specific methods that utilize the principle of antigen-antibody reactions to quantify peptide levels in biological samples.

Enzyme-Linked Immunosorbent Assay (ELISA) : The sandwich ELISA is a commonly used format for quantifying rat calcitonin. antibodies.comabcam.com In this assay, a microplate is pre-coated with a capture antibody specific for rat calcitonin. antibodies.com When a sample containing rat calcitonin is added to the wells, the calcitonin binds to the immobilized antibody. antibodies.com Subsequently, a biotinylated detection antibody, which recognizes a different epitope on the calcitonin molecule, is added, forming a "sandwich" complex. antibodies.comthermofisher.com An enzyme-conjugated avidin (B1170675) or streptavidin is then introduced, which binds to the biotin (B1667282) on the detection antibody. antibodies.com Finally, a substrate is added, and the resulting enzymatic reaction produces a measurable color change, the intensity of which is directly proportional to the concentration of rat calcitonin in the sample. antibodies.com Commercially available ELISA kits for rat calcitonin can detect concentrations in serum, plasma, and other biological fluids with sensitivities in the picogram per milliliter (pg/mL) range. antibodies.comthermofisher.com

Radioimmunoassay (RIA) : RIA is another highly sensitive technique used for the quantification of rat calcitonin and its related peptides, such as calcitonin gene-related peptide (CGRP). biocompare.com This method involves a competitive binding reaction between a radiolabeled antigen (e.g., ¹²⁵I-labeled calcitonin) and the unlabeled antigen in the sample for a limited number of antibody binding sites. As the concentration of unlabeled calcitonin in the sample increases, it displaces the radiolabeled calcitonin from the antibody, leading to a decrease in the bound radioactivity. By measuring the radioactivity of the antibody-bound fraction, a standard curve can be generated to determine the concentration of calcitonin in the unknown samples.

| Technique | Principle | Typical Sample Types | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| ELISA | Enzyme-linked antibody sandwich to detect and quantify the antigen. | Serum, plasma, tissue homogenates, cell culture supernatants. antibodies.comabcam.com | High specificity, high sensitivity, non-radioactive. | Potential for matrix effects, requires specific antibody pairs. |

| RIA | Competitive binding of a radiolabeled antigen and unlabeled antigen to a limited amount of antibody. | Serum, plasma, cell extracts. biocompare.com | Extremely high sensitivity. | Requires handling of radioactive materials, disposal of radioactive waste. |

Mass spectrometry (MS) has emerged as a powerful tool for the identification and quantification of peptides, offering high specificity and the ability to analyze complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. anaquant.com It is particularly useful for the specific quantification of rat calcitonin and its fragments. pnas.org In a typical workflow, a biological sample is first subjected to liquid chromatography to separate the peptides. anaquant.com The separated peptides are then introduced into the mass spectrometer, where they are ionized. anaquant.com The precursor ion corresponding to the target peptide (e.g., rat calcitonin) is selected and fragmented, and the resulting fragment ions are detected. anaquant.com By monitoring specific precursor-to-fragment ion transitions, a technique known as selected reaction monitoring (SRM), highly specific and accurate quantification can be achieved. anaquant.com LC-MS/MS has been successfully used to quantify calcitonin gene-related peptide (CGRP) in rat spinal cord tissue. nih.gov

| Technique | Principle | Applications in Rat Calcitonin Research | Key Advantages |

|---|---|---|---|

| LC-MS/MS | Separation of peptides by liquid chromatography followed by mass analysis of precursor and fragment ions. anaquant.com | Quantification of CGRP in rat spinal cord, identification of peptide fragments. pnas.orgnih.gov | High specificity, ability to distinguish between closely related peptides and their metabolites, multiplexing capabilities. anaquant.com |

| MALDI-TOF MS | Ionization of peptides from a matrix using a laser, followed by measurement of time-of-flight to determine mass-to-charge ratio. | Identification of CGRP breakdown products. pnas.org | High throughput, relatively simple sample preparation. |

Immunoassays (ELISA, RIA)

In Vitro Models for Studying Rat Calcitonin Action

In vitro models are indispensable for dissecting the molecular mechanisms of rat calcitonin action at the cellular level. These models include primary cell cultures and established cell lines.

Primary cells are isolated directly from tissues and provide a model that closely resembles the in vivo environment.

Osteoclasts : Primary cultures of rat osteoclasts are crucial for studying the direct effects of calcitonin on bone resorption. physiology.org These cells, responsible for breaking down bone tissue, express abundant calcitonin receptors. researchgate.net Studies using isolated rat osteoclasts have demonstrated that calcitonin inhibits their motility and resorptive activity. physiology.org